IACS-010759 exerts its anti-tumor activity by targeting mitochondrial complex I, a key enzyme in the oxidative phosphorylation (OXPHOS) pathway. [, ] Specifically, it binds to the quinone binding site of complex I, blocking the electron transport chain and inhibiting the conversion of NADH to NAD+. [, , ] This blockage disrupts cellular respiration, leading to a depletion of ATP, a decrease in TCA cycle flux, and reduced nucleotide biosynthesis. [, ] Ultimately, IACS-010759 induces a metabolic catastrophe in cancer cells, negatively impacting energy homeostasis, amino acid biosynthesis, and NTP production. [, ]
Acute myeloid leukemia (AML): IACS-010759 has shown efficacy in preclinical models of AML, including those resistant to standard chemotherapy. [, , , , , , ] It inhibits the growth of AML cells, including leukemia stem cells, by disrupting OXPHOS and inducing apoptosis. [, , , ] Notably, it demonstrates synergistic activity when combined with other anti-leukemic agents, such as cytarabine, venetoclax, and AC220. [, , ]
T-cell acute lymphoblastic leukemia (T-ALL): IACS-010759 exhibits promising activity against NOTCH1-mutated T-ALL, both in vitro and in vivo. [, ] It disrupts NOTCH1-driven metabolic reprogramming by blocking OXPHOS, leading to energy depletion, oxidative stress, and apoptosis. [, ] The compound displays synergistic effects when combined with standard chemotherapy and glutaminase inhibitors. [, ]
Other cancers: IACS-010759 has also shown preclinical activity in models of lymphoma, melanoma, TNBC, PDAC, and glioblastoma. [, , , , ] Its effectiveness is particularly notable in tumors with a higher reliance on OXPHOS for survival. [, , ] IACS-010759 has demonstrated synergistic effects in combination with other therapies, such as radiotherapy in NSCLC. []
Clinical trials: Further investigation of IACS-010759 in ongoing and future clinical trials is crucial to determine its safety, efficacy, and optimal dosing in patients with AML, solid tumors, and lymphoma. [, ]
Biomarker development: Identifying reliable biomarkers of response to IACS-010759 will be essential for selecting patients who are most likely to benefit from this therapy. [] This includes investigating the role of AMPK, mTOR signaling, and OXPHOS dependency as potential biomarkers. [, ]
Combination therapies: Exploring rational combination therapies with IACS-010759 could further enhance its antitumor activity and overcome potential resistance mechanisms. [, , ] Promising combinations include those with chemotherapy, Bcl-2 inhibitors, glutaminase inhibitors, and radiotherapy. [, , , , , ]
Mechanism of resistance: Further research is needed to understand the mechanisms underlying intrinsic and acquired resistance to IACS-010759, which could guide the development of strategies to prevent or overcome resistance. [, ]
Metabolic adaptations: Investigating the metabolic adaptations employed by cancer cells in response to OXPHOS inhibition, such as increased glycolysis, could reveal additional therapeutic targets. [, , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9